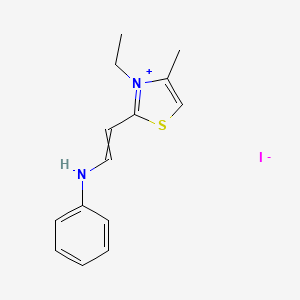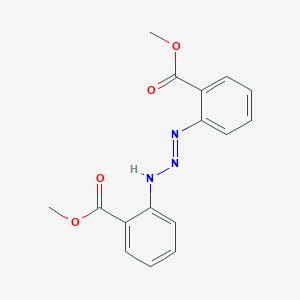
2-(2-Dodecylphenyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Dodecylphenyl)-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dodecylphenyl)-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-dodecylbenzene with indole in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and requires the use of a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction conditions include heating the reaction mixture to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Dodecylphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring or the dodecylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted indole derivatives.
Applications De Recherche Scientifique
2-(2-Dodecylphenyl)-1H-indole has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities, such as antimicrobial or anticancer properties, making it a potential candidate for drug development.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, leading to therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers or surfactants, due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 2-(2-Dodecylphenyl)-1H-indole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to the modulation of biological pathways, resulting in various effects such as inhibition of enzyme activity or alteration of gene expression. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparaison Avec Des Composés Similaires
2-(2-Dodecylphenyl)-1H-indole can be compared with other similar compounds, such as:
2-Phenylindole: Lacks the dodecyl group, making it less hydrophobic and potentially less effective in certain applications.
2-(2-Octylphenyl)-1H-indole: Similar structure but with a shorter alkyl chain, which may affect its physical properties and interactions.
2-(2-Dodecylphenyl)methanesulfonic acid: Contains a sulfonic acid group, making it more hydrophilic and potentially more reactive in aqueous environments.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties that can be leveraged for various applications.
Propriétés
Numéro CAS |
63382-56-9 |
|---|---|
Formule moléculaire |
C26H35N |
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
2-(2-dodecylphenyl)-1H-indole |
InChI |
InChI=1S/C26H35N/c1-2-3-4-5-6-7-8-9-10-11-16-22-17-12-14-19-24(22)26-21-23-18-13-15-20-25(23)27-26/h12-15,17-21,27H,2-11,16H2,1H3 |
Clé InChI |
OCJMRJJJOWBFKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=CC=C1C2=CC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene](/img/structure/B14496875.png)




![2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane)](/img/structure/B14496896.png)
![2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14496912.png)
![1-[(Methylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14496915.png)



![2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid](/img/structure/B14496933.png)
![(E)-but-2-enedioic acid;ethyl 2-methyl-2-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propanoate](/img/structure/B14496934.png)
![2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14496947.png)
